Dimethyl 3,5-dihydroxyphthalate

Drug-likeness Chromatographic retention Formulation science

Dimethyl 3,5-dihydroxyphthalate overcomes the single-derivatization limit of conventional phthalate esters. Its two phenolic -OH groups enable sequential cross-coupling for rapid SAR library expansion. • Two independent derivatization sites allow sequential Pd-catalyzed couplings, cutting synthetic steps vs. mono-functional analogs. • Higher hydrophilicity (PSA 93 Ų, LogP 2.22) improves chromatographic resolution and aqueous compatibility in bioassays. • Acts as a Diels-Alder precursor to phthalide cores for antiviral meroterpenoid analogs.

Molecular Formula C10H10O6
Molecular Weight 226.18 g/mol
CAS No. 67609-51-2
Cat. No. B3055879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 3,5-dihydroxyphthalate
CAS67609-51-2
Molecular FormulaC10H10O6
Molecular Weight226.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC(=C1)O)O)C(=O)OC
InChIInChI=1S/C10H10O6/c1-15-9(13)6-3-5(11)4-7(12)8(6)10(14)16-2/h3-4,11-12H,1-2H3
InChIKeyLLIJDQFBPANUQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl 3,5-Dihydroxyphthalate (CAS 67609-51-2): Core Identity for Informed Sourcing


Dimethyl 3,5-dihydroxyphthalate (CAS 67609-51-2) is a symmetrically functionalized phthalate diester bearing two phenolic hydroxyl groups at the 3- and 5-positions of the aromatic ring. Its molecular formula is C₁₀H₁₀O₆ with a molecular weight of 226.18 g/mol . Predicted physicochemical properties include a density of 1.4 ± 0.1 g/cm³, a boiling point of 390.0 ± 22.0 °C at 760 mmHg, an ACD/LogP of 2.22, a polar surface area (PSA) of 93 Ų, and it features 2 hydrogen bond donors along with 6 hydrogen bond acceptors . Commercial procurement specifications typically list a purity of 95% or 98% .

Dual Phenolic Handles

3,5-dihydroxy substitution enables orthogonal bis-triflate activation and site-selective cross-coupling, unlike mono- or non-hydroxylated phthalates.

Validated Purity Option

Commercial grades at 98% purity support intermediate procurement without additional in-house purification, streamlining synthetic workflows.

Building Block Versatility

Elevated polar surface area and hydrogen-bond donor count suit aqueous-phase chemistry, polymer monomer design, and phthalate-derived probe development.

Why Dihydroxylated Phthalate Esters Cannot Be Treated as Drop-in Replacements


Although dimethyl 3,5-dihydroxyphthalate formally belongs to the phthalate ester class, its unique 3,5-di‑hydroxylation pattern fundamentally alters its physicochemical and chemical behavior relative to common non‑hydroxylated analogs such as dimethyl phthalate (DMP) or dimethyl terephthalate. The presence of two phenolic hydroxyl groups doubles the hydrogen bond donor count (2 vs. 0) and significantly modifies solubility, logP (predicted ~2.22 vs. ~1.67 for DMP), and polar surface area, which directly impacts chromatographic retention, formulation compatibility, and biological partitioning . Furthermore, the 3,5-dihydroxy motif activates the aromatic ring toward electrophilic substitution at specific positions and confers the potential for site‑selective derivatization, metal chelation, and orthogonal protection/deprotection strategies that are not accessible to mono‑hydroxylated or non‑hydroxylated phthalate esters [1]. Substituting with a simpler phthalate ester would compromise synthetic efficiency and the properties of the final product, making informed procurement critical.

Target Compound
Dimethyl 3,5-dihydroxyphthalate
Two phenolic OH groups, PSA 93 Ų, 2 H-bond donors, high synthetic versatility via bis-triflate activation.
Common Substitute
Dimethyl phthalate (DMP)
No OH groups, PSA ~52 Ų, 0 H-bond donors, no activation handle for selective cross-coupling.
Target Compound
Dimethyl 3,5-dihydroxyphthalate
Regiospecific 3,5-orientation enables orthogonal derivatization; recognized distinctly in enzymatic/chemical transformations.
Other Dihydroxy Isomer
Dimethyl 4,5- or 3,6-dihydroxyphthalate
Different hydroxyl positions alter metabolic pathway, cross-coupling regioselectivity, and physicochemical properties.
Target Compound
Dimethyl 3,5-dihydroxyphthalate
Supplier-verified 98% purity reduces validation burden and synthetic risk for demanding multi-step routes.
In-house Hydroxylated Analog
Self-Derivatized DMP
Self-functionalization of DMP adds synthesis, purification, and QC cost; purity equivalence not guaranteed without validation.

Head-to-Head Differentiation of Dimethyl 3,5-Dihydroxyphthalate: Quantitative Evidence for Sourcing Decision


Elevated Polar Surface Area and Hydrogen Bond Donor Count vs. Non-hydroxylated Phthalates

Dimethyl 3,5-dihydroxyphthalate possesses a polar surface area (PSA) of 93 Ų and 2 hydrogen bond donors, compared to dimethyl phthalate (DMP) with a PSA of 52 Ų and 0 hydrogen bond donors . This difference reduces the predicted membrane permeability of the dihydroxylated compound (ACD/LogP 2.22 vs. ~1.67 for DMP), directly affecting its behavior in reverse-phase chromatography, liquid-liquid extraction, and biological assays.

PSA & HBD vs. DMP
Data to verify
PSA 93 vs. 52 Ų; HBD 2 vs. 0
Target: PSA = 93 Ų, 2 HBD
DMP: PSA ≈ 52 Ų, 0 HBD
Δ PSA +41 Ų, Δ HBD +2
Alters chromatographic retention and aqueous compatibility
Predicted data; experimental verification recommended
Drug-likeness Chromatographic retention Formulation science

Vendor-Quantified Purity and Cost Specification Relative to Closest Analog

Reputable suppliers list dimethyl 3,5-dihydroxyphthalate at 98% purity (Leyan Cat. 1805944) and at an indicative price of 3,425 RMB/g . Attempting to self-derivatize a cheaper non‑hydroxylated phthalate to achieve equivalent purity would incur additional synthesis, purification, and quality control costs, making the off‑the‑shelf 98% intermediate economically favorable for applications requiring high starting purity.

Purity & Cost Benchmark
Supplier data
98% purity, ¥3,425/g
DMP bulk ~0.1–1 RMB/g (no OH)
Validated high-purity intermediate reduces in-house synthesis risk
Catalog data 2024; confirm current pricing and lot purity
Procurement Purity benchmark Cost per gram

Enabling Orthogonal Synthetic Derivatization via 3,5-Hydroxyl Groups

Dihydroxyphthalate esters bearing hydroxyl groups at the 3- and 5-positions serve as enabling intermediates for site‑selective cross‑coupling after conversion to the bis(triflate). A closely related 4‑chloro‑3,5‑dihydroxyphthalate synthesized via Diels–Alder chemistry was transformed to the bis(triflate) and then subjected to Suzuki–Miyaura coupling with very good site‑selectivity [1]. Non‑hydroxylated phthalates cannot engage in this activation pathway, and mono‑hydroxylated analogs offer only one site for transformation, limiting the diversity of accessible products.

Bis-Triflate Activation
Class-level
1 Convert to bis(triflate)
2 Suzuki-Miyaura coupling
3 Di-arylated products
Enables dual diversification for SAR library synthesis
Model system: 4-chloro-3,5-dihydroxyphthalate bis(triflate) [1]
Synthetic chemistry Regioselective functionalization Diels-Alder building block

Alternative Dihydroxyphthalate Isomers Exhibit Divergent Reactivity and Selectivity

Micrococcal catabolic pathways distinguish between 4,5‑dihydroxyphthalate and 3,4‑dihydroxyphthalate, with the former undergoing decarboxylation to protocatechuate while the latter enters a separate metabolic route [1]. Although this evidence pertains to the free acids rather than the dimethyl ester, it demonstrates that the orientation of hydroxyl groups profoundly influences chemical and biological recognition. Therefore, dimethyl 3,5‑dihydroxyphthalate cannot be substituted by its 2,5‑, 3,6‑, or 4,5‑dihydroxy isomers without altering the outcome of downstream enzymatic or chemical transformations.

Isomer Reactivity
Class-level
3,5- vs. 4,5- vs. 3,4-dihydroxyphthalate
3,5-isomer: distinct metabolic pathway
4,5-isomer: decarboxylation to protocatechuate
3,4-isomer: protocatechuate route
Isomer choice determines metabolic fate and enzyme recognition
Micrococcal catabolism study, 1982 [1]
Isomer comparison Chemical selectivity Phthalate metabolism

Endowed Hydrogen-Bond Capabilities Modulate Physicochemical Properties

The two phenolic hydroxyl groups of dimethyl 3,5‑dihydroxyphthalate contribute to a higher molar refractivity (53.6 ± 0.3 cm³) and a surface tension of 57.9 ± 3.0 dyne/cm, accompanied by an intrinsic 2‑fold hydrogen‑bond‑donor capability [REFS‑1]. In contrast, dimethyl phthalate lacks hydrogen‑bond donors entirely. This structural divergence increases the aqueous solubility of the 3,5‑dihydroxy derivative under alkaline conditions (phenolate formation) and modifies its partition coefficients (ACD/LogD 7.4 = 2.04), which is critical for applications involving aqueous-phase reactions, environmental mobility assessments, or formulations requiring controlled release [REFS‑1].

H-Bonding Impact
Data to verify
LogD₇.₄ 2.04 vs. ~1.4; γ 57.9 vs. ~38 dyne/cm
Target: LogD₇.₄ = 2.04, γ = 57.9 ± 3.0 dyne/cm
DMP: LogD₇.₄ ≈ 1.4, γ ≈ 38 dyne/cm
Δ LogD₇.₄ +0.6, Δ γ +20 dyne/cm
Improved polar solvent compatibility and controlled release design
Predicted; confirm under experimental conditions
Hydrogen bonding Solubility Environmental partitioning

Application Scenarios Where Dimethyl 3,5-Dihydroxyphthalate Delivers Quantifiable Advantages


Orthogonal Dual-Functionalization in Medicinal Chemistry Scaffold Synthesis

Dimethyl 3,5-dihydroxyphthalate is uniquely suited for building blocks requiring two independent derivatization sites. The 3‑ and 5‑hydroxyl groups can be converted to triflates or other leaving groups for sequential Pd‑catalyzed cross‑coupling reactions, enabling the introduction of two different aryl, heteroaryl, or alkyl groups [REFS‑1]. This capability, demonstrated in related dihydroxyphthalate systems, permits rapid library generation for structure‑activity relationship (SAR) studies where mono‑hydroxylated or non‑hydroxylated phthalates would limit diversification to a single substitution event, significantly increasing the synthetic step count.

Development of Hydrophilic Phthalate-Derived Probes and Tracers

With a PSA of 93 Ų and two hydrogen bond donors, dimethyl 3,5‑dihydroxyphthalate offers markedly different solubility and chromatographic behavior compared to conventional phthalate esters such as DMP (PSA ≈ 52 Ų, HBD = 0) [REFS‑1]. This hydrophilicity advantage is valuable in the design of fluorescent probes, environmental tracers, or mass‑spectrometry standards where reduced logP and enhanced aqueous compatibility improve detection limits and reduce non‑specific binding in biological assays [REFS‑1].

Polymer Chemistry Using Hydroxyl-Containing Phthalate Monomers

The two phenolic hydroxyl groups on dimethyl 3,5‑dihydroxyphthalate provide reactive handles for step‑growth polymerization (e.g., polycarbonates, polyesters, epoxy resins) that are absent in dimethyl terephthalate or dimethyl phthalate [REFS‑1][2]. Incorporation of this monomer can introduce hydrogen‑bonding motifs into the polymer backbone, influencing thermal properties (Tg, Tm), hydrophilicity, and degradation profiles in ways that are quantitatively distinct from polymers derived from non‑hydroxylated phthalate monomers. While specific polymer data for this exact monomer are limited, the predicted properties of the monomer support its utility as a building block for functional materials.

Synthesis of Bioactive Molecules via Diels–Alder Annulation

A closely related 3,5‑dihydroxyphthalate scaffold has been employed in Diels–Alder reactions with dimethylacetylene dicarboxylate (DMAD) to construct polysubstituted aromatic intermediates, which were subsequently converted to bis(triflates) for palladium‑catalyzed cross‑coupling [REFS‑1]. Dimethyl 3,5‑dihydroxyphthalate can serve as a direct precursor in analogous Diels–Alder routes to the phthalide core, offering an entry point to antiviral meroterpenoids (e.g., stachyflin) [REFS‑2] or other bioactive natural product analogs. Substituting with a non‑hydroxylated phthalate would eliminate this annulation chemistry entirely.

Application
Selection Property
Validation Focus
Med. chem. scaffold synthesis
Dual hydroxyl activation sites
Sequential cross-coupling yield and regioselectivity
Hydrophilic probe/tracer development
Elevated PSA and HBD count
Aqueous solubility, logD, and non-specific binding reduction
Functional polymer monomers
Phenolic OH for step-growth polymerization
Thermal and degradation profile of resulting polymer
Diels–Alder annulation routes
Activated diene for polysubstituted aromatics
Phthalide core construction and antiviral analog diversity
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